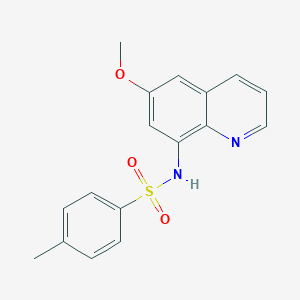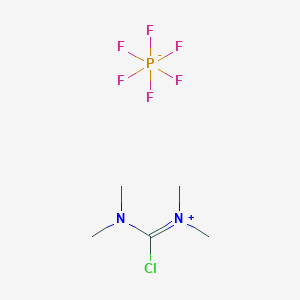
3-Bromobenzylmagnesium bromide
Overview
Description
3-Bromobenzylmagnesium bromide is an organometallic compound with the chemical formula C7H6Br2Mg. It is typically found as a colorless crystalline powder and is soluble in organic solvents such as diethyl ether and dimethylformamide, but insoluble in water . This compound is known for its strong pungent odor and corrosive properties, making it hazardous to handle without proper safety measures . It is widely used as a reagent in organic synthesis, particularly in the preparation of aromatic compounds, alcohols, aldehydes, and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-bromobenzylmagnesium bromide typically involves the reaction of benzyl bromide with magnesium bromide in an organic solvent such as dimethylformamide . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions and to ensure the stability of the product . The general reaction scheme is as follows: [ \text{C}_7\text{H}_7\text{Br} + \text{MgBr}_2 \rightarrow \text{C}_7\text{H}_6\text{Br}_2\text{Mg} ]
Industrial Production Methods: In industrial settings, the preparation process is scaled up and optimized for higher yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and inert atmosphere conditions. The product is then purified through distillation or recrystallization to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzylmagnesium bromide is a versatile reagent that undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in halogen exchange reactions.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in anhydrous conditions using diethyl ether as the solvent.
Substitution Reactions: Often involves halogenated substrates and is conducted under inert atmosphere conditions.
Reduction Reactions: May involve the use of additional reducing agents or catalysts to facilitate the reaction.
Major Products Formed:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Aromatics: Formed from halogen exchange reactions.
Reduced Compounds: Formed from reduction reactions.
Scientific Research Applications
3-Bromobenzylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of intermediates for drug development.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromobenzylmagnesium bromide involves its role as a nucleophilic reagent. It readily donates electrons to electrophilic centers in substrates, facilitating various organic transformations. The molecular targets include carbonyl compounds, halogenated substrates, and other electrophilic species. The pathways involved typically include nucleophilic addition, substitution, and reduction reactions .
Comparison with Similar Compounds
- Phenylmagnesium bromide
- Benzylmagnesium chloride
- 3-Chlorophenylmagnesium bromide
- 2-Bromobenzylmagnesium bromide
Comparison: 3-Bromobenzylmagnesium bromide is unique due to the presence of both bromine atoms, which enhances its reactivity compared to other similar compounds. For instance, phenylmagnesium bromide and benzylmagnesium chloride lack the additional bromine atom, making them less reactive in certain transformations. The presence of the bromine atoms in this compound also allows for selective halogen exchange reactions, which are not possible with compounds like phenylmagnesium bromide .
Properties
IUPAC Name |
magnesium;1-bromo-3-methanidylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXOOFXUHZAXLO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Br.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


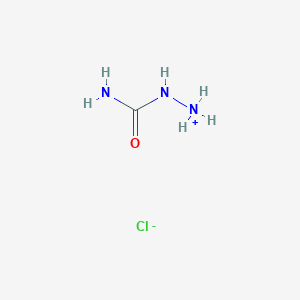
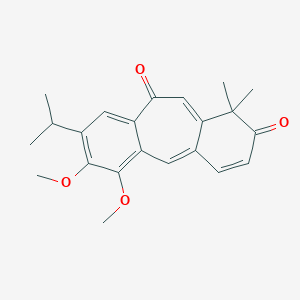



![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)
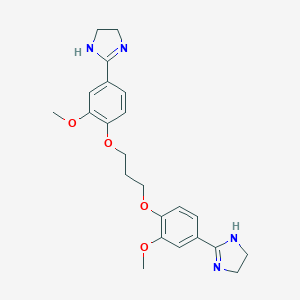
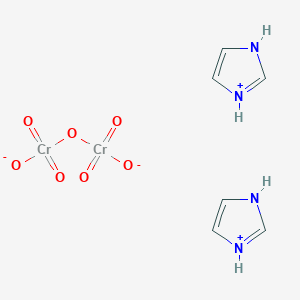
![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)
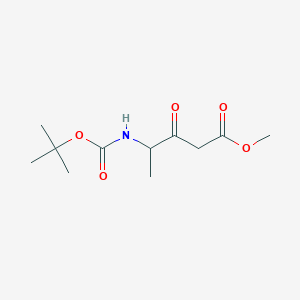
![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)
